4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502042
InChI: InChI=1S/C24H18Cl3N3S2/c25-18-7-4-16(5-8-18)13-31-15-20-12-23(30-24(29-20)22-3-1-2-10-28-22)32-14-17-6-9-19(26)11-21(17)27/h1-12H,13-15H2
SMILES:
Molecular Formula: C24H18Cl3N3S2
Molecular Weight: 518.9 g/mol

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

CAS No.:

Cat. No.: VC17502042

Molecular Formula: C24H18Cl3N3S2

Molecular Weight: 518.9 g/mol

* For research use only. Not for human or veterinary use.

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine -

Specification

Molecular Formula C24H18Cl3N3S2
Molecular Weight 518.9 g/mol
IUPAC Name 4-[(4-chlorophenyl)methylsulfanylmethyl]-6-[(2,4-dichlorophenyl)methylsulfanyl]-2-pyridin-2-ylpyrimidine
Standard InChI InChI=1S/C24H18Cl3N3S2/c25-18-7-4-16(5-8-18)13-31-15-20-12-23(30-24(29-20)22-3-1-2-10-28-22)32-14-17-6-9-19(26)11-21(17)27/h1-12H,13-15H2
Standard InChI Key KKUYVHPYWUWAEB-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(4-chlorophenyl)methylsulfanylmethyl]-6-[(2,4-dichlorophenyl)methylsulfanyl]-2-pyridin-2-ylpyrimidine, reflects its intricate architecture. Its core pyrimidine ring is substituted at the 2-position with a pyridinyl group and at the 4- and 6-positions with sulfanylmethyl-benzyl moieties. The 4-chlorobenzyl and 2,4-dichlorobenzyl groups introduce steric bulk and electron-withdrawing effects, which influence reactivity and intermolecular interactions.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₂₄H₁₈Cl₃N₃S₂
Molecular Weight518.9 g/mol
Canonical SMILESC1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=C...
InChI KeyKKUYVHPYWUWAEB-UHFFFAOYSA-N

Electronic and Steric Effects

The presence of three chlorine atoms and two sulfur-containing groups creates a polarized electron distribution. Computational models predict a dipole moment of approximately 5.2 D, enhancing solubility in polar aprotic solvents . The 2,4-dichlorobenzyl group induces significant steric hindrance, potentially limiting access to certain enzymatic active sites.

Synthesis and Manufacturing Processes

Nucleophilic Substitution Strategies

The synthesis typically begins with a pyrimidine core, such as 4,6-dichloro-2-(methylthio)pyrimidine , which undergoes sequential nucleophilic substitutions. The 4-chlorobenzylthiol and 2,4-dichlorobenzylthiol groups are introduced via thiolate intermediates under alkaline conditions. Reaction temperatures between 60–80°C and catalysts like triethylamine optimize yields.

Coupling Reactions

Cross-coupling methodologies, particularly Ullmann-type reactions, facilitate the incorporation of the pyridinyl group at the 2-position. Copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C achieve coupling efficiencies exceeding 75%.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Chlorobenzylthiol addition4-Chlorobenzylthiol, K₂CO₃, DMF, 70°C68%
Pyridinyl coupling2-Pyridinylboronic acid, CuI, 120°C72%

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, indicative of strong crystalline lattice forces . The compound’s predicted boiling point of 467.4±45.0°C underscores its thermal resilience, suitable for high-temperature applications.

Solubility and Partition Coefficients

Experimental logP values (3.8±0.2) suggest moderate lipophilicity, aligning with its potential for transmembrane diffusion . Aqueous solubility remains limited (<0.1 mg/mL at 25°C), necessitating formulation with co-solvents like polyethylene glycol.

Comparative Analysis with Related Pyrimidine Derivatives

Structural Analogues

Compared to 4-{[(4-chlorophenyl)sulfanyl]methyl}-6-(methylsulfanyl)-2-(pyridin-2-yl)pyrimidine , the additional dichlorobenzyl group in the target compound enhances halogen bonding capacity, improving target affinity by 2.3-fold.

Functional Trade-offs

While 4,6-Dichloro-2-(methylthio)pyrimidine serves as a versatile precursor, its lack of aromatic substituents limits biological activity, underscoring the importance of benzylthiol groups in pharmacophore design.

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